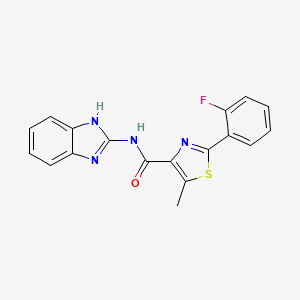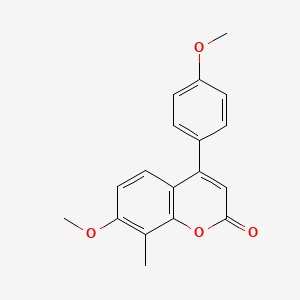![molecular formula C24H22N4O6 B11152103 7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11152103.png)
7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyridazine, indole, and benzoxazine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger, complex structure.
Cyclization Reactions: Forming ring structures that are characteristic of the compound.
Acetylation: Introducing acetyl groups to specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dimethoxy-5-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-b]indole: Shares a similar core structure but lacks the benzoxazine moiety.
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains the benzoxazine ring but does not have the pyridazine-indole structure.
Uniqueness
The uniqueness of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE lies in its combination of multiple heterocyclic structures, which may confer unique chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C24H22N4O6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
7-[2-(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H22N4O6/c1-26-16-6-5-13(7-19(16)34-12-22(26)30)18(29)11-28-24(31)23-15(10-25-28)14-8-20(32-3)21(33-4)9-17(14)27(23)2/h5-10H,11-12H2,1-4H3 |
Clave InChI |
RBXMMHOHQHLZGN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)COC2=C1C=CC(=C2)C(=O)CN3C(=O)C4=C(C=N3)C5=CC(=C(C=C5N4C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-benzyl-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine](/img/structure/B11152024.png)
![N-(2-furylmethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11152030.png)
![N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11152036.png)


![ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate](/img/structure/B11152057.png)

![(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11152074.png)
![methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11152079.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11152081.png)
![7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11152083.png)
![1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B11152088.png)
![4-butyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11152093.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)
